molecular formula C18H21NO3 B3835238 3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one

3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one

Cat. No.: B3835238
M. Wt: 299.4 g/mol
InChI Key: BXOYVXSFXAHNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the pyran family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one typically involves multi-step reactions. One common method includes the acylation of 3,3-methyl methacrylate with isononanoyl chloride in the presence of aluminum trichloride as a catalyst. This reaction produces an intermediate, which undergoes cyclization in the presence of concentrated sulfuric acid and glacial acetic acid to yield the final product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The two-step synthesis method mentioned above is preferred due to its efficiency, high yield, and low production cost. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylethylamino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo retro-Diels–Alder reactions, leading to ring-opening and decarboxylation. This process is influenced by the electronic and geometric effects of substituents on the pyran ring .

Comparison with Similar Compounds

Properties

IUPAC Name

3-butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-7-16(20)17-15(12-13(2)22-18(17)21)19-11-10-14-8-5-4-6-9-14/h4-6,8-9,12,19H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYVXSFXAHNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Reactant of Route 2
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Reactant of Route 3
Reactant of Route 3
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Reactant of Route 4
Reactant of Route 4
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Reactant of Route 5
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Reactant of Route 6
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.